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molecular formula C7H7F3N2O B8279183 5-Ethyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

5-Ethyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No. B8279183
M. Wt: 192.14 g/mol
InChI Key: UBARSQNMFYJBNI-UHFFFAOYSA-N
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Patent
US08536197B2

Procedure details

The same operation as in Example (33c) was performed using 5-ethyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde obtained in Example (39d) (110 mg, 0.57 mmol), sodium chlorite (108 mg, 1.19 mmol), sodium dihydrogenphosphate (178 mg, 1.14 mmol) and 2-methyl-2-butene (0.3 mL, 2.84 mmol), to obtain 117.5 mg of the title compound as a white solid (99%).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step Two
Quantity
178 mg
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:7][C:6]([CH:8]=[O:9])=[N:5][C:4]=1[C:10]([F:13])([F:12])[F:11])[CH3:2].Cl([O-])=[O:15].[Na+].P([O-])(O)(O)=O.[Na+].CC(=CC)C>>[CH2:1]([C:3]1[NH:7][C:6]([C:8]([OH:15])=[O:9])=[N:5][C:4]=1[C:10]([F:12])([F:13])[F:11])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
C(C)C1=C(N=C(N1)C=O)C(F)(F)F
Step Two
Name
Quantity
108 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Three
Name
Quantity
178 mg
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
CC(C)=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N=C(N1)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 117.5 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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